

# Comparative Biological Activities of Methyl 2-amino-5-bromoisonicotinate Derivatives: A Research Guide

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## Compound of Interest

Compound Name: *Methyl 2-amino-5-bromoisonicotinate*

Cat. No.: *B1328700*

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Introduction:

**Methyl 2-amino-5-bromoisonicotinate** serves as a versatile scaffold in medicinal chemistry, offering a key building block for the synthesis of a diverse array of heterocyclic compounds with promising biological activities. While a single comprehensive study directly comparing a homologous series of its derivatives is not readily available in the current literature, this guide synthesizes data from multiple studies on structurally related compounds to provide a comparative overview of their potential in anticancer and antimicrobial applications. The data presented herein is compiled to highlight the therapeutic potential of this chemical class and to guide future research and drug development efforts.

## Anticancer Activity of Structurally Related Derivatives

Derivatives incorporating the isonicotinate scaffold have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of representative quinoline and nicotinamide derivatives, which are structurally related to or can be synthesized from **Methyl 2-amino-5-bromoisonicotinate**, against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Derivatives

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
1	6-Bromo-5-nitroquinoline	HT29 (Colon)	< 5-FU ref.	[1]
2	6,8-Diphenylquinoline	HT29 (Colon)	> 5-FU ref.	[1]
3	Nicotinamide Derivative (35a)	MiaPaCa-2 (Pancreatic)	0.005	[2]
4	Nicotinamide Derivative (39a)	MiaPaCa-2 (Pancreatic)	0.455	[2]
5	Nicotinamide Derivative (47)	MiaPaCa-2 (Pancreatic)	2.81	[2]
6	Nicotinamide Derivative (35a)	ML2 (Leukemia)	0.018	[2]

Note: 5-FU (5-fluorouracil) is a standard anticancer drug. A direct numerical IC50 value for compounds 1 and 2 was not provided in the source, but their activity relative to the reference drug was indicated.

## Antimicrobial Activity of Structurally Related Derivatives

The isonicotinate core is also a key feature in many antimicrobial agents, most notably in the anti-tubercular drug isoniazid. This section presents the antimicrobial activity of pyrimidine and quinoxaline derivatives, which can be conceptually derived from the **Methyl 2-amino-5-bromoisonicotinate** template.

Table 2: In Vitro Antimicrobial Activity of Representative Derivatives

Compound ID	Derivative Class	Microorganism	MIC (µg/mL)	Reference
7	Pyrimidine Derivative (12)	S. aureus	0.87 (µM/ml)	[3]
8	Pyrimidine Derivative (5)	B. subtilis	0.96 (µM/ml)	[3]
9	Quinoxaline Derivative (5h)	M. tuberculosis H37Rv	1.56	[4]
10	Quinoxaline Derivative (5n)	M. tuberculosis H37Rv	1.56	[4]
11	Quinoxaline Derivative (5q)	M. tuberculosis H37Rv	1.56	[4]
12	Quinoxaline Derivative (5c)	M. tuberculosis H37Rv	3.125	[4]

Note: The units for MIC values for compounds 7 and 8 are presented as µM/ml as reported in the source literature.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key biological assays referenced in this guide.

### In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of approximately  $5 \times 10^3$  to  $1 \times 10^4$  cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

## In Vitro Antimicrobial Activity Assay (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the microbroth dilution method.

- **Preparation of Inoculum:** Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g.,  $10^5$  CFU/mL).
- **Serial Dilution of Compounds:** The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

## Visualizations

### Synthetic Pathway to Quinolone Derivatives

The following diagram illustrates a plausible synthetic pathway for the generation of quinolone derivatives, a class of compounds with noted biological activity, starting from **Methyl 2-amino-5-bromoisonicotinate**.

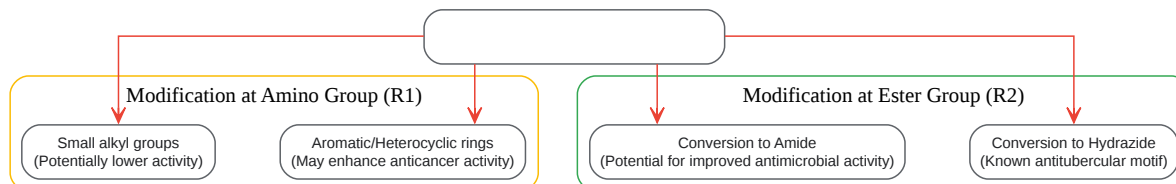


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Plausible synthetic route to quinolone derivatives.

## Hypothetical Structure-Activity Relationship (SAR)

This diagram presents a hypothetical structure-activity relationship for derivatives of **Methyl 2-amino-5-bromoisonicotinate**, suggesting how different substitutions might influence their biological activity.



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Hypothetical SAR of isonicotinate derivatives.

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